molecular formula C11H8N4 B14390930 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-94-8

6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer: B14390930
CAS-Nummer: 88066-94-8
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: VIVKQBYHRRUKDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system, incorporating both triazole and pyrazine rings, serves as a key building block for the development of novel therapeutic agents due to its versatile structure and ability to generate diverse functional derivatives . Researchers value this scaffold for its wide spectrum of potential biological activities. Its derivatives have been identified as potent inhibitors of critical kinases. For instance, structurally similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, showing excellent antiproliferative activities against human cancer cell lines such as A549 (lung), MCF-7 (breast), and Hela (cervical) by inducing cell cycle arrest and apoptosis . The scaffold's utility extends to infectious disease research, where novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with some compounds exhibiting efficacy comparable to the first-line agent ampicillin . Furthermore, this core structure is a key pharmacophore in approved and investigational drugs, most notably in the antidiabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor, highlighting its proven relevance in targeting human diseases . The inherent physicochemical properties of the nitrogen-rich structure, including its potential to improve water solubility and form key hydrogen-bonding interactions with biological targets, make it a valuable template for hit-to-lead optimization . This product is intended for research purposes only, specifically for use in assay development, screening, and the synthesis of novel chemical entities in drug discovery programs. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

88066-94-8

Molekularformel

C11H8N4

Molekulargewicht

196.21 g/mol

IUPAC-Name

6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H

InChI-Schlüssel

VIVKQBYHRRUKDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN3C=NN=C3C=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution with Hydrazine Hydrate

A widely employed method begins with 2,3-dichloropyrazine as the starting material. Treatment with hydrazine hydrate in ethanol at 85°C under reflux conditions selectively substitutes the C3 chlorine atom, yielding 3-hydrazinyl-2-chloropyrazine (10 ) in 86% yield. This intermediate is critical for subsequent cyclization.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: 85°C (reflux)
  • Yield: 86%

Cyclization with Triethyl Orthoformate

The hydrazinylpyrazine intermediate undergoes cyclization using triethyl orthoformate in toluene under acidic catalysis (p-toluenesulfonic acid). Heating at 80°C for 5 hours forms the triazolo[4,3-a]pyrazine core. Purification via flash column chromatography (20–100% ethyl acetate in hexanes) yields 6-chlorotriazolo[4,3-a]pyrazine (11 ).

Key Parameters

  • Catalyst: p-Toluenesulfonic acid (0.2 equiv)
  • Cyclization Agent: Triethyl orthoformate (2.0 equiv)
  • Purification: Silica gel chromatography

Suzuki Coupling for Phenyl Functionalization

The final step introduces the phenyl group via Suzuki-Miyaura cross-coupling. Using 6-chlorotriazolo[4,3-a]pyrazine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a dioxane/water mixture at 90°C affords 6-phenyltriazolo[4,3-a]pyrazine.

Optimization Notes

  • Catalyst Load: 5 mol% Pd(PPh₃)₄
  • Base: 2.0 equiv Na₂CO₃
  • Yield: 70–78%

Tele-Substitution Reactions

Halogen-Hydrazinylpyrazine Precursors

An alternative route employs 2-chloro-6-hydrazinylpyrazine (S1 ), synthesized via amination of 2,6-dichloropyrazine with hydrazine hydrate (86% yield). Tele-substitution at the C6 position is achieved using iodobenzene diacetate and aryl boronic acids under palladium catalysis.

Reaction Scheme

  • Intermediate Formation:
    • 2-Chloro-6-hydrazinylpyrazine → 2-Iodo-6-hydrazinylpyrazine (S3 ) via iodination (82% yield).
  • Cyclization:
    • Treatment with triethyl orthoformate forms the iodo-triazolo[4,3-a]pyrazine scaffold.
  • Cross-Coupling:
    • Suzuki reaction with phenylboronic acid installs the phenyl group.

Advantages

  • Enables late-stage functionalization.
  • Compatible with diverse boronic acids for structural diversification.

One-Pot Tandem Reactions

Condensation-Cyclization Approach

A streamlined protocol involves reacting 2-hydrazinylpyrazine derivatives with benzaldehyde derivatives in ethanol under reflux. Chloramine T trihydrate is added to oxidize the intermediate, directly yielding 3-aryl-6-phenyltriazolo[4,3-a]pyrazines.

Typical Procedure

  • Reactants: 2-Hydrazinylpyrazine (1.0 equiv), benzaldehyde (1.1 equiv)
  • Oxidizing Agent: Chloramine T trihydrate (1.3 equiv)
  • Yield: 65–72%

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 minutes) accelerates the cyclization of hydrazinylpyrazine intermediates with trimethyl orthoformate, reducing reaction times from hours to minutes. This method improves yields to 85–90% while minimizing side products.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrazine-H), 7.39–7.49 (m, 5H, phenyl-H), 4.37 (s, 2H, NH₂).
  • ¹³C NMR: Peaks at δ 157.8 (C=N), 137.8 (pyrazine-C), 128.9–132.6 (phenyl-C).
  • HRMS: [M + H]⁺ calcd. for C₁₁H₈N₄: 196.21; found: 196.20.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar triazolo[4,3-a]pyrazine core and dihedral angle of 45° between the phenyl and heterocyclic rings.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Advantages Limitations
Cyclization/Suzuki 2,3-Dichloropyrazine 70–78% High purity; scalable Multi-step; Pd catalyst cost
Tele-Substitution 2-Chloro-6-hydrazinylpyrazine 65–72% Late-stage diversification Requires iodination step
One-Pot Tandem 2-Hydrazinylpyrazine 65–72% Simplified workflow Moderate yields
Microwave Hydrazinylpyrazine 85–90% Rapid; high efficiency Specialized equipment required

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling: Pd recovery via filtration reduces expenses.
  • Solvent Selection: Toluene and ethanol enable easy recovery and reuse.

Green Chemistry Approaches

  • Aqueous Reactions: Use of water as a co-solvent in Suzuki couplings minimizes environmental impact.
  • Microwave Assistance: Reduces energy consumption by 40% compared to conventional heating.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

While the specific compound "6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine" is not extensively detailed in the provided search results, the broader applications of triazolo[4,3-a]pyrazine derivatives can be summarized.

General Applications of Triazolo[4,3-a]pyrazine Derivatives
Triazolo[4,3-a]pyrazine derivatives are a building block in synthetic organic chemistry, receiving attention for their wide range of biological activities, including use as antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents . They are also used in drug discovery programs .

Antibacterial Activity
Some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains . Compound 2e displayed antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli) . This activity was comparable to ampicillin . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Antitumor Activity
Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been designed and evaluated for their activity against cancer cell lines . Compound 22i exhibited antitumor activity against A549, MCF-7, and HeLa cancer cell lines . It also possessed c-Met kinase inhibition ability . Introduction of the triazolo [4,3-a] pyrazine core could improve the antitumor effect of target compounds, which indicates that the triazolo [4,3-a] pyrazine core is an active pharmacophore . Compound 17l showed antiproliferative activity against A549, MCF-7, and Hela cell lines, as well as kinase inhibitory activities .

Wirkmechanismus

The exact mechanism of action of 6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell growth and angiogenesis . The compound binds to the active sites of these kinases, preventing their normal function and thereby inhibiting cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions and electronic profiles, significantly impacting their physicochemical and biological properties:

Compound Name Substituent Position/Group Key Findings Reference
6-(3-Methoxyphenyl) variant 6-position (3-methoxyphenyl) Retained anticonvulsant activity; methoxy group enhances solubility
8-(4-Chlorophenyl) variant 8-position (4-chlorophenyl) Improved metabolic stability due to electron-withdrawing Cl substituent
3-(4-Difluoromethoxyphenyl)-6-chloro 3-position (difluoromethoxy), 6-Cl Moderate yield (64%); halogenation enhances electrophilic reactivity
8-(2-Fluoro-4-nitrophenoxy) derivative 8-position (nitro/fluoro) High synthetic efficiency (80% yield); nitro group aids in π-π stacking
5-Bromo-8-chloro variant 5-Br, 8-Cl High halogen content increases molecular polarity; potential for CNS drugs

Key Trends :

  • Positional Sensitivity : Substitution at the 6- or 8-position (e.g., phenyl vs. chlorophenyl) modulates receptor binding affinity without compromising core stability .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) improve metabolic stability, while electron-donating groups (e.g., OCH₃) enhance solubility .

Mechanistic Insights :

  • PDE2 Selectivity : Pyrido-fused derivatives achieve selectivity via lipophilic meta-substituents, optimizing blood-brain barrier penetration .
  • P2X7 Antagonism : Saturation (5,6-dihydro) improves conformational flexibility, enhancing target engagement in rat brain .

Q & A

Q. What are the common synthetic routes for preparing 6-phenyl[1,2,4]triazolo[4,3-a]pyrazine derivatives?

The most widely used method involves cyclization of 2-chloro-3-hydrazinopyrazine intermediates. Starting from 2,3-dichloropyrazine, hydrazine substitution at position 3 followed by acid-mediated cyclization (e.g., using carbonic acid halides) yields the triazolopyrazine core. Subsequent N-alkylation or aryl substitution at position 7 can introduce diverse substituents . Alternative approaches include electrochemical coupling of tetrazoles with pyrazines, followed by photochemical nitrilimine cyclization to form the triazolo[4,3-a]pyrazine backbone .

Q. How is the antimicrobial activity of 3-thioxo-[1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated?

Derivatives like 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one are screened via microbiological assays against gram-positive/negative bacteria and fungi. Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are determined using serial dilution methods. For example, MICs of 12.5 µg/ml and MBCs of 25.0 µg/ml against gram-negative bacteria have been reported .

Q. What analytical methods ensure purity and stability of triazolopyrazine derivatives?

Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is used for quantitative determination (99.0–101.0% purity). HPLC monitors impurities (e.g., semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one or decomposition products like 7-(4-fluorobenzyl)-triazolopyrazine-3,8-dione), with total impurities capped at ≤0.5% .

Advanced Research Questions

Q. How can substituent diversity at positions 3 and 7 be optimized for enhanced bioactivity?

Position 3 modifications employ carbonyl reagents (e.g., aldehydes, ketones) to introduce alkyl/aryl groups, while position 7 functionalization uses N-alkylation or aryl substitution. For example, 2-benzyl-substituted derivatives are synthesized via cyclization of ethyl 2-amino-2-(2-benzyl-hydrazono)acetate intermediates . Advanced strategies include coupling 4-oxo-pyridazinone moieties to improve kinase inhibition (e.g., IC50 values of 21a–l derivatives against A549, MCF-7, and HeLa cancer cells) .

Q. How do researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies arise from substituent effects on solubility, target binding, or metabolic stability. For instance, 7-aryl substitutions improve antimicrobial activity by enhancing lipophilicity and membrane penetration, while bulky groups at position 3 may sterically hinder target interactions . Systematic SAR studies and molecular docking simulations are critical to rationalize these differences.

Q. What methodologies enable the design of triazolopyrazine-based energetic materials?

Derivatives like 5,10-bis(trinitromethyl)furazano-triazolopyrazines are synthesized via multi-step nitration and cyclization. Key parameters include density (>1.9 g/cm³), heat of formation (HOF), and detonation velocity (comparable to TNT). Computational modeling (e.g., DFT) predicts stability and performance .

Q. How are triazolopyrazines tailored for CNS-targeted therapies (e.g., P2X7 receptor antagonists)?

Phenyl-substituted 5,6-dihydro-triazolopyrazines are optimized for blood-brain barrier (BBB) permeability. Key modifications include reducing polar surface area and introducing lipophilic groups. Compound 25 achieves 80% rat brain P2X7 receptor occupancy at 10 mg/kg via oral dosing, validated by ex vivo autoradiography .

Q. What challenges arise in scaling up triazolopyrazine synthesis for preclinical studies?

Limitations include low yields in N7-alkylation steps and purification difficulties due to regioisomeric byproducts (e.g., 1,5- vs. 2,5-disubstituted tetrazoles). Photochemical cyclization requires controlled UV exposure to minimize decomposition . Process optimization (e.g., flow chemistry) and orthogonal protection strategies (e.g., trimethylsilyl ethyl carbamate) improve scalability .

Methodological Considerations

  • Synthetic Design : Prioritize regioselective cyclization and post-functionalization to avoid isomer contamination .
  • Analytical Validation : Combine titration, HPLC, and mass spectrometry to ensure purity and structural integrity .
  • Biological Screening : Use MIC/MBC assays for antimicrobials and kinase inhibition assays (e.g., c-Met) for oncology applications .
  • Computational Tools : Apply DFT for energetic material design and molecular docking for target validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.